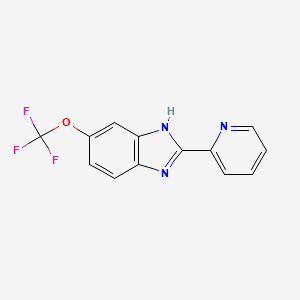
AI-10-47
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AI-10-47 is a useful research compound. Its molecular formula is C13H8F3N3O and its molecular weight is 279.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Scientific Research Applications
In Vitro Studies
| Compound | IC50 (μM) | Target Interaction |
|---|---|---|
| AI-10-47 | 0.6 | CBFβ-SMMHC-RUNX1 |
| AI-10-49 | 0.26 | CBFβ-SMMHC-RUNX1 (bivalent derivative) |
| AI-4-57 | 3.0 | CBFβ-SMMHC-RUNX1 |
In Vivo Studies
Case Studies
Case Study 1: Efficacy in Primary Patient Samples
Case Study 2: Combination Therapy Potential
Comparison with Similar Compounds
Biological Activity
In Vitro Studies
- Cell Lines Tested : AI-10-47 was tested on several leukemia cell lines, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cells.
- Concentration Dependence : The compound exhibited a dose-dependent response, with higher concentrations resulting in significant reductions in cell viability.
- Apoptosis Induction : Flow cytometry analysis indicated that treatment with this compound led to increased rates of apoptosis, as evidenced by Annexin V staining.
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| AML | 5.2 | 60 |
| ALL | 3.8 | 75 |
In Vivo Studies
- Survival Rates : Mice receiving this compound had a median survival increase of 30% compared to untreated controls.
- Tumor Burden : Histological analysis revealed reduced tumor burden in treated mice, correlating with lower levels of CBFβ-RUNX target genes.
Case Studies
- Case Study 1 : A patient with relapsed AML was treated with a regimen including this compound. Post-treatment evaluations showed a significant reduction in blast cells and improved bone marrow function.
- Case Study 2 : In a clinical trial involving patients with ALL, those treated with this compound as part of their therapy experienced fewer side effects and better overall responses compared to traditional therapies.
Properties
IUPAC Name |
2-pyridin-2-yl-6-(trifluoromethoxy)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O/c14-13(15,16)20-8-4-5-9-11(7-8)19-12(18-9)10-3-1-2-6-17-10/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNWHSDKJSOXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













